HLM006474

Description

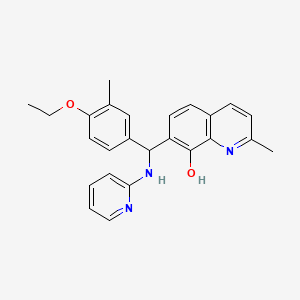

Structure

3D Structure

Properties

IUPAC Name |

7-[(4-ethoxy-3-methylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c1-4-30-21-13-11-19(15-16(21)2)23(28-22-7-5-6-14-26-22)20-12-10-18-9-8-17(3)27-24(18)25(20)29/h5-15,23,29H,4H2,1-3H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNZBLNMIJNBSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=CC=CC=N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HLM006474: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HLM006474 is a novel small molecule inhibitor that demonstrates significant potential in cancer therapeutics through its targeted disruption of the E2F transcription factor family. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream cellular effects, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.

Core Mechanism of Action: Inhibition of E2F DNA Binding

This compound functions as a pan-inhibitor of the E2F family of transcription factors, with a pronounced inhibitory effect on E2F4.[1][2] Its primary mechanism involves the direct inhibition of the DNA-binding activity of E2F transcription factors.[3][4] By preventing E2F proteins from binding to their target gene promoters, this compound effectively abrogates the transcriptional activation of genes essential for cell cycle progression and proliferation.[3][4]

This inhibitory action leads to a cascade of downstream effects, culminating in reduced cell proliferation and the induction of apoptosis in a variety of cancer cell lines.[3][4] Notably, the apoptotic mechanism induced by this compound is distinct from that of conventional chemotherapeutic agents like cisplatin and doxorubicin, as it appears to be independent of p53 activation.[3][4]

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The biological activity of this compound has been quantified across various cancer cell lines. The following tables summarize the key inhibitory concentrations (IC50) and the extent of apoptosis induction.

Table 1: this compound Inhibitory Concentrations (IC50)

| Cell Line | Cancer Type | IC50 Value (µM) | Parameter Measured | Reference |

| A375 | Melanoma | 29.8 | E2F4 DNA-binding activity | [2] |

| Various Lung Cancer Lines | Non-Small Cell Lung Cancer | 15.5 - 75.1 | Cell Viability | [1][2] |

Table 2: Apoptosis Induction by this compound

| Cell Line | Cancer Type | Treatment Concentration (µM) | Apoptosis Induction | Method | Reference |

| A375 | Melanoma | 40 | Significant increase | TUNEL Assay, Sub-G1 DNA content | [4][5] |

| MDA-MB-231 | Breast Cancer | 40 | Induced | TUNEL Assay | [1][5] |

| MCF-7 | Breast Cancer | 40 | Not induced | TUNEL Assay | [1][5] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Culture and this compound Treatment

-

Cell Lines and Culture Conditions:

-

A375 (melanoma), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are cultured in a humidified incubator at 37°C with 5% CO2.

-

-

This compound Preparation and Treatment:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

For experiments, cells are seeded in appropriate culture vessels and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing the desired concentration of this compound or DMSO as a vehicle control.

-

Treatment duration varies depending on the specific assay (e.g., 9-24 hours for DNA binding and apoptosis assays).

-

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to assess the DNA-binding activity of E2F transcription factors.

-

Nuclear Extract Preparation:

-

Following this compound treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

-

The cell pellet is resuspended in a hypotonic buffer and incubated on ice to swell the cells.

-

Cells are lysed by the addition of a non-ionic detergent (e.g., NP-40) and centrifugation to pellet the nuclei.

-

The nuclear pellet is resuspended in a high-salt extraction buffer and incubated on ice with agitation to extract nuclear proteins.

-

The nuclear extract is clarified by centrifugation, and the supernatant containing the nuclear proteins is collected.

-

-

Probe Labeling and Binding Reaction:

-

A double-stranded oligonucleotide probe containing a consensus E2F binding site is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase.

-

The binding reaction is assembled by incubating the nuclear extract with the labeled probe in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.

-

-

Electrophoresis and Detection:

-

The binding reactions are loaded onto a non-denaturing polyacrylamide gel.

-

Electrophoresis is performed at a constant voltage in a cold room or with a cooling system.

-

The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the DNA-protein complexes. A decrease in the intensity of the shifted band in this compound-treated samples compared to the control indicates inhibition of E2F DNA binding.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

-

Cell Lysis and Protein Quantification:

-

After this compound treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The cell lysates are clarified by centrifugation, and the protein concentration of the supernatant is determined using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

The proteins are separated by size through electrophoresis.

-

The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the protein of interest (e.g., E2F4, Cyclin D3, PARP, p53, or a loading control like β-actin).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and detecting the emitted light with X-ray film or a digital imaging system.

-

Apoptosis Assays

3.4.1. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Fixation and Permeabilization:

-

Cells are harvested, washed with PBS, and fixed with a paraformaldehyde solution.

-

The fixed cells are then permeabilized with a detergent-based solution to allow entry of the labeling reagents.

-

-

Labeling and Detection:

-

The cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog (e.g., Br-dUTP). TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

-

The incorporated label is then detected with a fluorescently labeled anti-BrdU antibody.

-

The percentage of apoptotic cells is quantified by flow cytometry.

-

3.4.2. Sub-G1 DNA Content Analysis

This method quantifies apoptotic cells based on their reduced DNA content.

-

Cell Fixation and Staining:

-

Cells are harvested and fixed in cold 70% ethanol.

-

The fixed cells are then washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A to eliminate RNA staining.

-

-

Flow Cytometry Analysis:

-

The DNA content of the stained cells is analyzed by flow cytometry.

-

Apoptotic cells, which have undergone DNA fragmentation and loss, will appear as a distinct population with sub-G1 DNA content.

-

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound.

Conclusion

This compound represents a promising therapeutic agent that targets a fundamental pathway in cancer cell proliferation. Its ability to inhibit E2F DNA binding, leading to cell cycle arrest and p53-independent apoptosis, provides a strong rationale for its further development as a cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and build upon the current knowledge of this compound's mechanism of action. Further investigation into its efficacy in a broader range of cancer models and in combination with other therapies is warranted.

References

- 1. This compound [shop.labclinics.com]

- 2. caymanchem.com [caymanchem.com]

- 3. A small-molecule E2F inhibitor blocks growth in a melanoma culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

HLM006474 E2F Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HLM006474 is a small molecule, cell-permeable 8-hydroxyquinoline compound identified as a pan-E2F inhibitor. It disrupts the DNA-binding activity of E2F transcription factors, leading to cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed methodologies for its evaluation, and a review of the relevant signaling pathways.

Introduction

The E2F family of transcription factors plays a pivotal role in regulating the expression of genes essential for cell cycle progression, DNA replication, and apoptosis.[1] The activity of E2F is tightly controlled by the retinoblastoma (Rb) tumor suppressor protein. In a majority of human cancers, the Rb-E2F pathway is deregulated, leading to uncontrolled cell proliferation. This makes the E2F transcription factors attractive targets for cancer therapy.

This compound was identified through a structure-based virtual screen of a 20,000-compound chemical database, targeting the known crystal structure of the DNA-bound E2F4/DP2 heterodimer.[2] This guide summarizes the current knowledge on this compound, presenting its biochemical and cellular effects.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 7-[(4-ethoxy-3-methylphenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol | [3] |

| Molecular Formula | C₂₅H₂₅N₃O₂ | [3] |

| Molecular Weight | 399.48 g/mol | [3] |

| CAS Number | 353519-63-8 | [3] |

| Appearance | Off-white solid | |

| Solubility | Soluble in DMSO (50 mg/mL) |

Mechanism of Action

This compound functions as a pan-E2F inhibitor by disrupting the binding of E2F transcription factors to their target DNA sequences.[2][3] While initially identified through a screen targeting the E2F4/DP2 heterodimer, subsequent studies have shown that it inhibits the DNA-binding activity of other E2F family members as well.[2] The primary mechanism involves the loss of intracellular E2F DNA-binding activity, which occurs within hours of treatment.[2] This leads to the downregulation of E2F target genes, a reduction in cell proliferation, and the induction of apoptosis.[2]

Interestingly, overnight exposure to this compound also results in the downregulation of total E2F4 protein, suggesting that the inhibition of DNA binding may mark the protein for degradation.[2]

Quantitative Data

In Vitro Efficacy

The inhibitory activity of this compound has been quantified in various cancer cell lines.

| Cell Line | Assay | Endpoint | IC₅₀ (µM) | Reference |

| A375 (Melanoma) | E2F4 DNA-binding | Inhibition of DNA binding | 29.8 ± 7.6 | [2] |

| SCLC and NSCLC lines | Cell Viability | Reduction in viability | 15 - 75 | [4] |

Cellular Effects at Specific Concentrations

| Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Reference |

| A375 | 40 | 9-12 hours | 50% loss of E2F DNA-binding activity | [2] |

| A375 | 40 | 24 hours | Downregulation of total E2F4 protein | [2] |

| A375, MDA-MB-231 | 40 | 24 hours | Induction of apoptosis | [2] |

| A375 | 40, 80 | 20 days | Inhibition of proliferation and invasion in 3D skin model | [2] |

| H292, H1299 | 60 | Short treatment | Increased expression of several E2F-regulated genes | [4] |

Signaling Pathways and Experimental Workflows

Rb-E2F Signaling Pathway Inhibition by this compound

This compound directly interferes with the E2F transcription factors, which are downstream effectors of the Rb pathway. The following diagram illustrates the canonical Rb-E2F pathway and the point of intervention by this compound.

Caption: this compound inhibits the binding of the E2F-DP transcription factor complex to DNA.

This compound-Induced Apoptosis Pathway

Treatment with this compound leads to apoptosis, characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP).[2] This process appears to be independent of p53 induction.[2]

Caption: this compound induces apoptosis through a caspase-mediated cleavage of PARP.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical workflow for assessing the efficacy and mechanism of this compound.

Caption: A typical workflow for the in vitro and 3D model evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture and this compound Treatment

-

Cell Lines: A375 (melanoma), MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and human foreskin fibroblasts (HFF) are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ humidified incubator.

-

This compound Preparation: A stock solution of this compound is prepared in DMSO. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

-

Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to detect the DNA-binding activity of E2F transcription factors.

-

Nuclear Extract Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in a high-salt buffer (e.g., 20 mM HEPES pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors) to extract nuclear proteins.

-

Centrifuge to pellet debris and collect the supernatant containing nuclear proteins.

-

-

Probe Labeling: A double-stranded oligonucleotide containing a consensus E2F binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction:

-

Incubate nuclear extract (5-10 µg) with a non-specific competitor DNA (e.g., poly(dI-dC)) in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol) on ice.

-

Add the ³²P-labeled E2F probe and incubate at room temperature.

-

-

Electrophoresis:

-

Load the binding reactions onto a non-denaturing polyacrylamide gel (e.g., 4-6%).

-

Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE).

-

-

Detection: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the DNA-protein complexes.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., E2F4, E2F1, Cyclin D3, PARP, Actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation:

-

Culture cells on coverslips or in chamber slides.

-

Treat cells with this compound or a vehicle control.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate.

-

-

TUNEL Reaction:

-

Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP (e.g., Br-dUTP followed by an Alexa Fluor-conjugated anti-BrdU antibody).

-

-

Analysis:

-

Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence.

-

Three-Dimensional (3D) Skin Reconstruction Model

This model mimics the in vivo environment to study cell proliferation and invasion.

-

Model Preparation: Differentiated full-thickness 3D skin reconstruction models containing A375 melanoma cells are purchased from commercial vendors (e.g., MatTek). These models consist of normal human epidermal keratinocytes and A375 cells cultured on a fibroblast-contracted collagen gel.

-

Treatment: The 3D cultures are treated with this compound at various concentrations (e.g., 40 µM and 80 µM) by adding the compound to the culture medium.

-

Harvesting and Analysis: At different time points, the 3D tissues are harvested, fixed in formalin, and embedded in paraffin.

-

Immunohistochemistry: Sections of the paraffin-embedded tissue are stained with antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the effect of this compound on tumor cell behavior within a tissue-like context.

Clinical Development

As of the latest available information, there are no registered clinical trials specifically investigating this compound in human subjects. The research on this compound has been primarily at the preclinical stage, focusing on its mechanism of action and efficacy in cell culture and animal models.

Conclusion

This compound is a promising pan-E2F inhibitor with demonstrated anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly melanoma. Its mechanism of action, involving the direct inhibition of E2F DNA-binding activity, provides a strong rationale for its further development as a potential anti-cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the E2F pathway with this compound. Further in vivo studies are warranted to fully evaluate its efficacy and safety profile before consideration for clinical trials.

References

- 1. Structural basis of DNA recognition by the heterodimeric cell cycle transcription factor E2F–DP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. xcessbio.com [xcessbio.com]

- 4. This compound | TargetMol [targetmol.com]

An In-depth Technical Guide to HLM006474 (CAS 353519-63-8): A Pan-E2F Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HLM006474 is a small molecule, cell-permeable compound identified through a computer-based virtual screen that functions as a pan-inhibitor of the E2F family of transcription factors.[1][2] With the CAS number 353519-63-8, this 8-hydroxyquinoline derivative has demonstrated significant biological activity in various cancer cell lines, primarily through the inhibition of E2F DNA-binding activity, leading to reduced cell proliferation and an induction of apoptosis.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its study.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 353519-63-8 | [4] |

| Molecular Formula | C₂₅H₂₅N₃O₂ | [4][5] |

| Molecular Weight | 399.48 g/mol | [5] |

| IUPAC Name | 7-[(4-Ethoxy-3-methylphenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol | [6] |

| Synonyms | HLM-006474, HLM 006474 | [6] |

| Appearance | Off-white solid | [5] |

| Solubility | Soluble in DMSO (50 mg/mL) | [5] |

| Purity | ≥98% (HPLC) |

Mechanism of Action

This compound targets the E2F/Rb pathway, a critical regulator of the mammalian cell cycle that is frequently dysregulated in cancer.[1] It acts as a pan-E2F inhibitor, meaning it does not exhibit specificity for a single E2F family member but rather inhibits the DNA binding of multiple E2F complexes, including E2F1, E2F2, and E2F4.[4][7]

The primary mechanism of this compound involves the following key events:

-

Inhibition of E2F DNA-Binding: this compound directly interferes with the ability of E2F transcription factors to bind to their target DNA sequences.[3][8] This has been demonstrated through electrophoretic mobility shift assays (EMSA).[1]

-

Downregulation of E2F4 Protein: Prolonged exposure to this compound leads to a decrease in the total protein levels of E2F4, the most abundant member of the E2F family.[1][9] This suggests that inhibiting its DNA-binding activity may mark the protein for degradation.[1]

-

Induction of Apoptosis: By disrupting the E2F pathway, this compound triggers programmed cell death in sensitive cancer cell lines.[1][3] Notably, this apoptotic induction occurs through a mechanism distinct from traditional DNA-damaging chemotherapeutic agents like cisplatin and doxorubicin, as it does not involve the upregulation of p53.[1][9]

-

Reduction in Cell Proliferation: The inhibition of E2F, a key regulator of cell cycle progression, leads to a significant reduction in the proliferation of cancer cells.[3][9]

The CDK/Rb/E2F signaling pathway is a cornerstone of cell cycle regulation. In its active, hypophosphorylated state, the Retinoblastoma protein (pRb) binds to E2F transcription factors, repressing the expression of genes required for S-phase entry. Upon phosphorylation by Cyclin-Dependent Kinases (CDKs), pRb releases E2F, allowing for the transcription of target genes and cell cycle progression. This compound intervenes in this pathway by directly inhibiting the DNA binding of E2F, thereby preventing the transcription of genes necessary for cell proliferation.

CDK/Rb/E2F signaling pathway and the inhibitory action of this compound.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (E2F4 DNA Binding) | A375 (melanoma) | 29.8 µM | [3][10] |

| Biological IC₅₀ (Cell Viability) | SCLC and NSCLC lines | 15 - 75 µM | [3] |

| Biological IC₅₀ (Growth Inhibition) | 17 Lung Cancer Cell Lines | 15.5 - 75.1 µM | [4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Effect | Reference |

| Retinoblastoma-prone Mice | 100 mg/kg | Reduced tumor growth | [4] |

| A375 Mouse Xenograft | 2 mg per mouse | Reduced tumor growth | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: A variety of cancer cell lines have been used, including human A375 melanoma cells, MCF-7 breast cancer cells, and various lung cancer cell lines.[1][3]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Drug Preparation: this compound is dissolved in DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.[5]

-

Treatment Duration: Treatment times can range from a few hours to several days depending on the assay. For example, inhibition of E2F4 DNA-binding activity can be observed within hours, while effects on cell viability are often measured after 24 to 72 hours.[1][7]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to assess the DNA-binding activity of E2F transcription factors.

-

Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated with this compound or vehicle control.

-

Probe Labeling: A double-stranded oligonucleotide probe containing a consensus E2F binding site is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the bands corresponding to the E2F-DNA complexes.[1]

A simplified workflow for Electrophoretic Mobility Shift Assay (EMSA).

Western Blot Analysis

Western blotting is employed to determine the protein levels of E2F family members and other relevant proteins.

-

Cell Lysis: Whole-cell lysates are prepared from treated and untreated cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., E2F4, E2F1, PARP, actin).

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]

Cell Viability and Apoptosis Assays

-

MTS Assay: To assess cell viability, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay can be used. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]

-

PARP Cleavage: The induction of apoptosis can be monitored by Western blotting for the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]

In Vivo Studies

This compound has been evaluated in preclinical mouse models, demonstrating its potential for in vivo efficacy.

-

Retinoblastoma Model: In a genetically engineered mouse model of retinoblastoma (Chx10Cre;Rbf/f;p107−/−), administration of this compound was shown to reduce tumor growth.[4]

-

Xenograft Model: In a mouse xenograft model using A375 melanoma cells, this compound treatment also resulted in decreased tumor growth.[4]

Summary and Future Directions

This compound is a valuable research tool for studying the E2F/Rb pathway and holds promise as a potential therapeutic agent. Its ability to induce apoptosis in a p53-independent manner makes it an attractive candidate for the treatment of cancers that have developed resistance to conventional chemotherapies.[1] Further research is warranted to fully elucidate its mechanism of action, explore its therapeutic potential in a broader range of cancers, and optimize its pharmacological properties for clinical development. The synergistic effects of this compound with other anticancer agents, such as paclitaxel, also represent an important area for future investigation.[11]

References

- 1. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20110053977A1 - Small molecule e2f inhibitor - Google Patents [patents.google.com]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. E2F Inhibitor, this compound The E2F Inhibitor, this compound, also referenced under CAS 353519-63-8, controls the biological activity of E2F. This small molecule/inhibitor is primarily used for Cancer applications. | 353519-63-8 [sigmaaldrich.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound|CAS 353519-63-8|DC Chemicals [dcchemicals.com]

- 8. E2F Inhibitor, this compound | 353519-63-8 | DPA51963 [biosynth.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | TargetMol [targetmol.com]

HLM006474: A Technical Guide to a Pan-E2F Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

HLM006474 is a cell-permeable small molecule that acts as a pan-inhibitor of the E2F family of transcription factors.[1] Identified through a computer-based virtual screen targeting the DNA-binding domain of the E2F4/DP2 heterodimer, this compound has emerged as a valuable tool for studying the roles of E2F in cell cycle regulation and as a potential therapeutic agent in oncology.[1] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological effects of this compound, along with detailed experimental protocols and data presented for easy reference.

Chemical Structure and Properties

This compound is an 8-hydroxyquinoline derivative with the following chemical properties:

| Property | Value |

| IUPAC Name | 7-[(4-ethoxy-3-methylphenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol |

| Chemical Formula | C₂₅H₂₅N₃O₂ |

| Molecular Weight | 399.48 g/mol |

| CAS Number | 353519-63-8 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| SMILES | CCOC1=CC=C(C=C1C)C(NC1=CC=CC=N1)C1=CC=C2C=CC(C)=NC2=C1O |

| InChI Key | CYNZBLNMIJNBSF-UHFFFAOYSA-N |

Mechanism of Action

This compound functions by directly interfering with the ability of E2F transcription factors to bind to their consensus DNA sequences. This inhibition is not specific to a single E2F family member but rather exhibits a pan-E2F inhibitory activity. The primary mechanism involves the disruption of the E2F/DP heterodimer interaction with DNA, leading to the downregulation of E2F target genes.

The following diagram illustrates the canonical E2F/Rb signaling pathway and the point of intervention for this compound.

Caption: The E2F/Rb signaling pathway and the inhibitory action of this compound.

Biological Effects and Quantitative Data

This compound has been shown to exert significant biological effects in various cancer cell lines, primarily through the induction of apoptosis and the inhibition of cell proliferation.

Inhibition of E2F4 DNA-Binding Activity

The primary biochemical effect of this compound is the inhibition of E2F DNA-binding activity.

| Cell Line | IC₅₀ for E2F4 Inhibition |

| A375 (Melanoma) | 29.8 µM |

Induction of Apoptosis

Treatment with this compound leads to programmed cell death in sensitive cancer cell lines.

| Cell Line | Concentration | Time (hours) | Apoptotic Cells (%) |

| A375 (Melanoma) | 40 µM | 24 | ~30% |

| 48 | ~45% | ||

| 72 | ~60% | ||

| MDA-MB-231 (Breast Cancer) | 40 µM | 24 | ~25% |

| 48 | ~40% | ||

| 72 | ~55% |

Downregulation of E2F Target Genes

By inhibiting E2F DNA binding, this compound leads to a reduction in the expression of E2F target genes, such as Cyclin D3.

| Cell Line | Treatment | Fold Change in Cyclin D3 Protein Expression |

| A375 (Melanoma) | 40 µM this compound for 24 hours | ~0.4-fold decrease |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is for assessing the inhibition of E2F4 DNA-binding activity by this compound.

Workflow Diagram:

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Methodology:

-

Nuclear Extract Preparation:

-

Culture A375 cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80 µM) for 9 hours.

-

Harvest cells and prepare nuclear extracts using a standard nuclear extraction protocol.

-

Determine protein concentration of the nuclear extracts using a Bradford or BCA assay.

-

-

Oligonucleotide Probe:

-

Synthesize and anneal complementary oligonucleotides containing a consensus E2F binding site. A commonly used sequence is derived from the adenovirus E2 promoter: 5'-ATTTAAGTTTCGCGCCCTTTCTCAA-3'.

-

Label the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.

-

-

Binding Reaction:

-

In a final volume of 20 µL, combine:

-

5-10 µg of nuclear extract

-

1X EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

1 µg of poly(dI-dC) as a non-specific competitor

-

Labeled E2F4 probe (20-50 fmol)

-

-

Incubate the reaction mixture at room temperature for 20-30 minutes.

-

-

Electrophoresis and Detection:

-

Load the samples onto a 4-6% non-denaturing polyacrylamide gel.

-

Run the gel in 0.5X TBE buffer at 150-200V at 4°C.

-

Dry the gel and expose it to X-ray film or image using an appropriate imaging system for non-radioactive probes.

-

Western Blot Analysis

This protocol is for determining the protein levels of E2F1, E2F4, Cyclin D3, and cleaved PARP.

Methodology:

-

Cell Lysis and Protein Quantification:

-

Culture A375 cells and treat with 40 µM this compound for various time points (e.g., 0, 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions:

-

Rabbit anti-E2F1 (1:1000)

-

Mouse anti-E2F4 (1:1000)

-

Rabbit anti-Cyclin D3 (1:1000)

-

Rabbit anti-cleaved PARP (1:1000)

-

Mouse anti-β-actin (1:5000) as a loading control.

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:2000 - 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

-

Cell Viability (MTS) Assay

This protocol is for assessing the effect of this compound on the viability of cancer cells.

Methodology:

-

Cell Seeding:

-

Seed A375 or MDA-MB-231 cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound (e.g., 0 to 100 µM) in fresh culture medium.

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

-

MTS Reagent Addition and Incubation:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Conclusion

This compound is a potent pan-E2F inhibitor that serves as a critical research tool for dissecting the complexities of the E2F/Rb pathway. Its ability to induce apoptosis and inhibit proliferation in various cancer cell models underscores its potential for further investigation in preclinical and clinical settings. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted roles of E2F transcription factors and the therapeutic promise of their inhibition.

References

HLM006474: A Pan-E2F Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The E2F family of transcription factors plays a pivotal role in regulating the cell cycle, and its dysregulation is a hallmark of many cancers. HLM006474 is a small molecule, pan-E2F inhibitor that has emerged as a promising therapeutic agent by targeting this critical pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitor activity, detailed experimental protocols, and its effects on cancer cells.

Introduction

The retinoblastoma (Rb)-E2F signaling pathway is a fundamental regulator of the G1/S phase transition in the mammalian cell cycle. In numerous cancers, the Rb tumor suppressor is inactivated, leading to uncontrolled E2F activity and subsequent cell proliferation.[1] this compound was identified through a computer-based virtual screen targeting the DNA-binding domain of the E2F4/DP2 heterodimer.[2][3] As a pan-E2F inhibitor, it offers a strategy to counteract the effects of Rb pathway disruption.[1] This document details the preclinical data on this compound's activity and provides methodologies for its investigation.

Mechanism of Action

This compound primarily functions by inhibiting the DNA-binding activity of E2F transcription factors, with a particular focus on E2F4, the most abundant member of the family.[2][3] This inhibition leads to a cascade of downstream effects:

-

Downregulation of E2F Target Genes: By preventing E2F from binding to the promoter regions of its target genes, this compound reduces the expression of proteins essential for cell cycle progression and DNA replication.[1][4]

-

Induction of Apoptosis: this compound has been shown to induce programmed cell death in various cancer cell lines.[2][3] This apoptotic induction is distinct from that of conventional chemotherapeutic agents like cisplatin and doxorubicin.[3][4]

-

Reduction in Cell Proliferation: The inhibition of E2F activity ultimately leads to a decrease in the rate of cancer cell proliferation.[1][4]

The following diagram illustrates the intervention of this compound in the Rb-E2F signaling pathway.

Quantitative Inhibitor Activity

The inhibitory activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in reducing cell viability.

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Melanoma | 29.8[3] |

| A549 | NSCLC | 31.80[2] |

| NCI-H1299 | NSCLC | 27.30[2] |

| NCI-H1650 | NSCLC | 34.00[2] |

| NCI-H1975 | NSCLC | 44.30[2] |

| NCI-H292 | NSCLC | 28.90[2] |

| NCI-H358 | NSCLC | 19.10[2] |

| NCI-H441 | NSCLC | 15.50[2] |

| NCI-H661 | NSCLC | 23.00[2] |

| DMS-79 | SCLC | 22.30[2] |

| SCLC-16HC | SCLC | 24.90[2] |

| SCLC-16HV | SCLC | 51.40[2] |

| SCLC-86M1 | SCLC | 15.70[2] |

| DMS114 | SCLC | 23.80[2] |

| NCI-H209 | SCLC | 21.90[2] |

| NCI-H69 | SCLC | 53.70[2] |

| NCI-H82 | SCLC | 21.30[2] |

| NCI-N417 | SCLC | 75.10[2] |

NSCLC: Non-Small Cell Lung Cancer; SCLC: Small Cell Lung Cancer

Experimental Protocols

The following are representative protocols for key assays used to characterize the activity of this compound. Specific parameters may require optimization depending on the cell line and experimental conditions.

Cell Viability (MTS) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

This compound stock solution

-

Cell culture medium

-

MTS reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This technique is used to detect changes in protein expression levels.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-E2F4, anti-Cyclin D1, anti-PARP, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

Materials:

-

Flow cytometer

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

FACS tubes

Procedure:

-

Treat cells with this compound to induce apoptosis.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

In Vivo Xenograft Model

This animal model is used to assess the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cells for injection

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow tumors to grow to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined schedule.

-

Measure tumor volume regularly using calipers.

-

Monitor animal weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Mandatory Visualizations

Experimental Workflow for this compound Evaluation

Clinical Development

As of the latest available information, there are no registered clinical trials specifically investigating this compound in human subjects. The data presented in this guide is based on preclinical research.

Conclusion

This compound is a potent pan-E2F inhibitor with demonstrated preclinical activity against a range of cancer cell lines, particularly those with a dysregulated Rb-E2F pathway. Its ability to inhibit E2F DNA binding, downregulate target gene expression, and induce apoptosis underscores its potential as a targeted cancer therapeutic. Further investigation, including in vivo efficacy in various cancer models and eventual clinical trials, is warranted to fully elucidate its therapeutic utility. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - this compound IC50 values across various cell types. - figshare - Figshare [figshare.com]

- 3. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small-molecule E2F inhibitor blocks growth in a melanoma culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Downstream Targets of HLM006474

For Researchers, Scientists, and Drug Development Professionals

Introduction

HLM006474 is a small molecule inhibitor that has garnered significant interest in cancer research due to its targeted action on the E2F transcription factor family.[1][2][3] The E2F/Rb pathway is a critical regulator of the mammalian cell cycle, and its dysregulation is a hallmark of many cancers.[4][5] this compound was identified through a computer-based virtual screen designed to find molecules that could disrupt the DNA-binding activity of the E2F4/DP2 heterodimer.[1][2] This technical guide provides a comprehensive overview of the known downstream targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its characterization.

Mechanism of Action

This compound functions as a pan-E2F inhibitor, disrupting the ability of E2F transcription factors to bind to their target DNA sequences.[1] This inhibitory action is central to its anti-proliferative and pro-apoptotic effects. The primary mechanism involves the direct inhibition of E2F DNA-binding activity, which subsequently leads to the downregulation of E2F target genes essential for cell cycle progression and survival.[1][4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: Inhibitory Concentration (IC50) of this compound

| Parameter | Cell Line | IC50 Value | Reference |

| E2F4 DNA-Binding Inhibition | A375 (Melanoma) | 29.8 µM | [1][6] |

| Cell Viability | Lung Cancer Cell Lines | 15.5 - 75.1 µM | [6] |

Table 2: Effect of this compound on Downstream Target Protein Levels

| Target Protein | Cell Line | Treatment | Effect | Reference |

| E2F4 | A375 (Melanoma) | 40 µM this compound (overnight) | Downregulation | [2][4] |

| Cyclin D3 | A375 (Melanoma) | 40 µM this compound | Significant Reduction | [1][2] |

| Mcl-1 | A375 (Melanoma) | 40 µM this compound | Slight Repression | [1] |

| Cleaved PARP | A375 (Melanoma) | 40 µM this compound | Induction | [1][2] |

Table 3: Functional Outcomes of this compound Treatment

| Outcome | Cell Line/Model | Treatment | Observation | Reference |

| Apoptosis | A375 (Melanoma) | 40 µM this compound | 2-fold increase in apoptosis in WT vs. E2F4-deficient MEFs | [1] |

| Cell Cycle Arrest | A375 (Melanoma) | Not Specified | G2/M Arrest | [1] |

Signaling Pathway

This compound exerts its effects by intervening in the canonical CDK/Rb/E2F signaling pathway. The following diagram illustrates this pathway and the point of inhibition by this compound.

Caption: The CDK/Rb/E2F signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to determine the ability of this compound to inhibit the DNA-binding activity of E2F transcription factors.

1. Nuclear Extract Preparation:

-

Culture cells (e.g., A375 melanoma cells) to 70-80% confluency.

-

Treat cells with desired concentrations of this compound or vehicle control for the specified duration.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer to isolate nuclei.

-

Extract nuclear proteins using a high-salt buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration of the nuclear extract using a Bradford or BCA assay.

2. Probe Labeling:

-

Synthesize a double-stranded DNA oligonucleotide containing a consensus E2F binding site.

-

Label the 5' end of the oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Purify the labeled probe to remove unincorporated nucleotides.

3. Binding Reaction:

-

In a reaction tube, combine the nuclear extract (2-10 µg), poly(dI-dC) as a non-specific competitor, and a binding buffer.

-

For competition assays, add an excess of unlabeled E2F probe. For supershift assays, add an antibody specific to an E2F family member (e.g., anti-E2F4).

-

Add the ³²P-labeled E2F probe to initiate the binding reaction.

-

Incubate the reaction at room temperature for 20-30 minutes.

4. Electrophoresis and Detection:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the DNA-protein complexes.

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Western Blot Analysis

This technique is used to quantify the changes in protein levels of downstream targets of this compound.

1. Cell Lysis and Protein Quantification:

-

Culture and treat cells with this compound as described for EMSA.

-

Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the supernatant.

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

-

Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Cyclin D3, anti-Mcl-1, anti-cleaved PARP, anti-E2F4) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

4. Detection and Quantification:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: Workflow for Western Blot Analysis.

Conclusion

This compound is a potent inhibitor of the E2F transcription factor family, demonstrating significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. Its mechanism of action, centered on the disruption of E2F DNA binding, leads to the downregulation of key cell cycle regulators such as Cyclin D3 and the induction of apoptotic markers like cleaved PARP. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on E2F-targeted cancer therapies. Further investigation into the broader spectrum of E2F target genes affected by this compound through techniques like microarray analysis will continue to elucidate its full therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small-molecule E2F inhibitor blocks growth in a melanoma culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

The E2F Inhibitor HLM006474: A Deep Dive into its Effects on the Cell Cycle

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The E2F family of transcription factors plays a pivotal role in the regulation of the mammalian cell cycle, orchestrating the expression of genes essential for DNA replication and cell cycle progression. Dysregulation of the E2F/Retinoblastoma (Rb) pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. HLM006474 is a small molecule, pan-E2F inhibitor that has emerged as a promising anti-cancer agent.[1][2][3] This technical guide provides a comprehensive overview of the effects of this compound on the cell cycle, detailing its mechanism of action, impact on cellular processes, and the experimental methodologies used to elucidate these effects.

Mechanism of Action of this compound

This compound functions as a pan-E2F inhibitor, with a pronounced effect on E2F4.[1][3] Its primary mechanism involves the inhibition of the DNA-binding activity of E2F transcription factors.[1][3] By preventing E2F from binding to the promoter regions of its target genes, this compound effectively blocks the transcriptional activation of genes required for cell cycle progression.[2]

Studies have shown that treatment with this compound leads to a loss of intracellular E2F4 DNA-binding activity within hours.[1][3] Prolonged exposure can also result in the downregulation of total E2F4 protein levels.[1][3] This dual action of inhibiting both E2F activity and expression contributes to the sustained biological effects of the compound.

Effects on Cell Cycle Progression

The inhibition of E2F activity by this compound has profound consequences for cell cycle progression, primarily leading to cell cycle arrest and apoptosis. The specific effects can be cell-type dependent.

G2/M Phase Arrest in A375 Melanoma Cells

In the commonly studied A375 human melanoma cell line, treatment with this compound has been shown to induce a cell cycle arrest, predominantly in the G2/M phase.[2][4] This arrest is a direct consequence of the downregulation of E2F target genes that are critical for the G2 to M transition. Microarray analysis has confirmed that this compound treatment leads to significant changes in the expression of genes involved in cell cycle progression.[2]

Potential for G1 Arrest

While G2/M arrest is prominent in A375 cells, there is evidence to suggest that this compound can also induce a G1 arrest in other cell types, such as human pluripotent stem cells.[5] This is consistent with the role of E2F in promoting the G1 to S phase transition. The retinoblastoma protein (Rb) acts as a key regulator in this process, and its phosphorylation status is critical.[6][7][8] By inhibiting E2F, this compound can reinforce the G1 checkpoint.

Induction of Apoptosis

Beyond cell cycle arrest, this compound is a potent inducer of apoptosis in various cancer cell lines.[1][3] This programmed cell death is often observed following prolonged treatment and is characterized by markers such as PARP cleavage.[1] The apoptotic mechanism of this compound appears to be distinct from that of traditional DNA-damaging chemotherapeutic agents like cisplatin and doxorubicin.[1][3] Notably, in A375 cells, this compound-induced apoptosis appears to be p53-independent.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

| Parameter | Value | Cell Line/System | Reference |

| E2F4 IC50 (DNA Binding) | 29.8 µM | A375 (cell-free assay) | [9] |

| Biological IC50 (Cell Viability) | 15 - 75 µM | SCLC and NSCLC lines | [1] |

| Effective Concentration (in vitro) | 40 µM | A375 | [1][9] |

| Cell Line | Treatment | Effect on Cell Cycle | Quantitative Data | Reference |

| A375 (Melanoma) | 40 µM this compound | G2/M Arrest | Percentage of cells in G1, S, and G2/M phases not explicitly quantified in the provided search results. | [2][4] |

| DMC (Retinoblastoma model) | 40-60 µM this compound | Cell Cycle Arrest | Specific cell cycle phase percentages not detailed. | [10] |

| hPSCs | Not specified | G1 Arrest | Increase in the G1 cell population. | [5] |

Signaling Pathways

The primary signaling pathway affected by this compound is the Rb-E2F pathway, a critical regulator of the cell cycle.

Caption: this compound inhibits E2F, leading to cell cycle arrest.

Experimental Workflows

The investigation of this compound's effects on the cell cycle employs several key experimental techniques.

Caption: Workflow for analyzing this compound's cell cycle effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound.

Cell Culture and Treatment

-

Cell Lines: A375 (human melanoma), and other relevant cancer cell lines.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for A375) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in DMSO to create a stock solution and diluted in culture medium to the desired final concentration (e.g., 40 µM for A375 cells). A vehicle control (DMSO) is run in parallel.

Flow Cytometry for Cell Cycle Analysis

-

Cell Harvest: Cells are seeded and treated with this compound or vehicle control for the desired time. Both adherent and floating cells are collected, washed with ice-cold PBS, and counted.

-

Fixation: Cells are resuspended in ice-cold PBS and fixed by adding ice-cold 70% ethanol dropwise while vortexing, followed by incubation at -20°C for at least 2 hours.

-

Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Data Acquisition: Stained cells are analyzed on a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blotting

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., E2F4, Cyclin D3, PARP, p53, and a loading control like actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA)

-

Nuclear Extract Preparation: Nuclear extracts are prepared from this compound-treated and control cells.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the E2F binding consensus sequence is end-labeled with a radioactive or fluorescent tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is dried and the bands are visualized by autoradiography or fluorescence imaging.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

-

Cell Preparation: Cells are cultured on coverslips and treated with this compound or vehicle control.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

TUNEL Reaction: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP).

-

Detection: The incorporated labeled dUTPs are detected using a fluorescently labeled antibody.

-

Microscopy: The cells are counterstained with a nuclear stain (e.g., DAPI) and visualized using a fluorescence microscope to identify apoptotic cells.

Conclusion

This compound is a potent inhibitor of the E2F transcription factor family, with a significant impact on cell cycle progression and cell viability in cancer cells. Its ability to induce cell cycle arrest, primarily at the G2/M checkpoint in melanoma cells, and trigger apoptosis underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound and to explore its efficacy in various cancer models. Future studies focusing on detailed cell cycle phase quantification and the interplay with other signaling pathways will be crucial for the continued development of this promising anti-cancer agent.

References

- 1. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A small-molecule E2F inhibitor blocks growth in a melanoma culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Rb phosphorylation leads to mTORC2-mediated activation of Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of p21/WAF1 and G1 cell-cycle arrest by the chemopreventive agent apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of G1 cyclin-dependent kinase activity during growth arrest of human breast carcinoma cells by prostaglandin A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Inhibition of high level E2F in a RB1 proficient MYCN overexpressing chicken retinoblastoma model normalizes neoplastic behaviour - PMC [pmc.ncbi.nlm.nih.gov]

HLM006474: A Pan-E2F Inhibitor Inducing Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

HLM006474 is a small molecule inhibitor of the E2F transcription factor family, which plays a critical role in the regulation of the mammalian cell cycle.[1][2] The E2F/Rb pathway is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention.[1][3] this compound was identified through a computer-based virtual screen targeting the DNA-bound E2F4/DP2 heterodimer.[1][4] This technical guide provides a comprehensive overview of the mechanism of this compound-induced apoptosis, detailing its effects on cancer cells, the underlying signaling pathways, and the experimental methodologies used to elucidate its function.

Mechanism of Action

This compound functions as a pan-E2F inhibitor, disrupting the binding of E2F transcription factors to their target DNA.[5] Treatment of cancer cell lines with this compound leads to a rapid loss of intracellular E2F4 DNA-binding activity within hours.[1][2] Prolonged exposure results in the downregulation of total E2F4 protein levels and the repression of known E2F target genes.[1][5] This inhibition of E2F activity culminates in a reduction of cell proliferation and a significant induction of apoptosis in sensitive cancer cell lines.[1][6]

This compound-Induced Apoptosis

The pro-apoptotic effects of this compound have been observed in multiple cancer cell lines, with particular sensitivity noted in melanoma and lung cancer cells.[1][7] The induction of apoptosis is characterized by key molecular events, including the cleavage of Poly (ADP-ribose) polymerase (PARP) and an increase in the sub-G1 DNA content, both of which are hallmarks of programmed cell death.[1][6]

Quantitative Effects of this compound on Cancer Cells

The biological activity of this compound varies across different cell lines. The following tables summarize the quantitative data from key studies.

| Parameter | Cell Line | Value | Reference |

| IC50 (E2F4 DNA Binding) | A375 (Melanoma) | 29.8 µM (±7.6 µM) | [5][6] |

| Biological IC50 (Viability) | SCLC and NSCLC lines | 15 - 75 µM | [5] |

| Cell Line | Treatment Concentration | Observed Effect | Time Point | Reference |

| A375 (Melanoma) | 40 µM | Inhibition of E2F1, E2F2, and E2F4 DNA binding | Not Specified | [7] |

| A375 (Melanoma) | 40 µM | Decrease in E2F4 and cyclin D3 protein levels | Not Specified | [7] |

| A375 (Melanoma) | 40 µM | Significant increase in sub-G1 DNA content | Begins at ~9 hours | [1][6] |

| A375 (Melanoma) | 40 µM | Significant PARP cleavage | By 12 hours | [1][6] |

| MDA-MB-231 (Breast Cancer) | 40 µM | Induction of apoptosis | Varied | [1][7] |

| H1299 (Lung Cancer) | Varied | Downregulation of E2F1 and E2F4, PARP cleavage | 24 hours | [8] |

| H460 (Lung Cancer) | Varied | Downregulation of E2F1 and E2F4, PARP cleavage | 24 hours | [8] |

Signaling Pathway of this compound-Induced Apoptosis

The apoptotic pathway initiated by this compound is distinct from that of traditional DNA-damaging chemotherapeutic agents like cisplatin and doxorubicin.[1][2] While conventional agents often induce p53 expression, this compound does not; in some cases, it may even suppress p53 induction.[1][6] The mechanism appears to involve the downregulation of pro-survival proteins that are regulated by E2F. One such protein is Mcl-1, a member of the Bcl-2 family, which may be slightly repressed by this compound treatment.[1][6] The downregulation of Rb family members, which have pro-survival roles, may also contribute to this compound-induced cell death.[1]

References

- 1. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule E2F inhibitor blocks growth in a melanoma culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. caymanchem.com [caymanchem.com]

- 8. US20110053977A1 - Small molecule e2f inhibitor - Google Patents [patents.google.com]

HLM006474: A Pan-E2F Inhibitor for Lung Cancer Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HLM006474 is a novel small molecule pan-E2F inhibitor that has demonstrated significant potential in preclinical lung cancer studies. By disrupting the activity of the E2F family of transcription factors, which are critical regulators of the cell cycle, this compound effectively induces cell cycle arrest and apoptosis in lung cancer cells. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical efficacy in lung cancer models, and detailed protocols for key experimental assays. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the E2F pathway in lung cancer.

Introduction

The E2F family of transcription factors plays a pivotal role in regulating the expression of genes essential for cell cycle progression, DNA replication, and apoptosis. In many cancers, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), the E2F signaling pathway is frequently deregulated, leading to uncontrolled cell proliferation and tumor growth. This compound has emerged as a promising therapeutic agent that directly targets this pathway. This guide will delve into the technical details of this compound's activity in lung cancer, providing a foundation for further research and development.

Mechanism of Action

This compound functions as a pan-inhibitor of E2F transcription factors. Its primary mechanism involves the inhibition of the DNA-binding activity of E2F proteins, thereby preventing the transcription of their target genes. This disruption of E2F function leads to two key downstream effects: a reduction in cell proliferation and an induction of apoptosis.

Signaling Pathway

The canonical CDK/Rb/E2F pathway is a central regulator of the G1/S transition in the cell cycle. In normal cells, the retinoblastoma protein (Rb) binds to E2F transcription factors, repressing their activity. Upon mitogenic stimulation, cyclin-dependent kinases (CDKs) phosphorylate Rb, causing it to release E2F, which then activates the transcription of genes required for S-phase entry. In many lung cancers, this pathway is disrupted, leading to constitutive E2F activity. This compound directly interferes with this aberrant signaling by preventing E2F from binding to the promoters of its target genes.

Figure 1: this compound Mechanism of Action in the Context of the E2F Pathway.

Preclinical Efficacy in Lung Cancer

This compound has demonstrated significant anti-tumor activity in a variety of preclinical lung cancer models, including both SCLC and NSCLC cell lines.

In Vitro Studies

This compound reduces the viability of lung cancer cell lines with IC50 values typically ranging from 15 to 75 µM.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H1299 | NSCLC | ~20-60 | |

| H292 | NSCLC | ~20-60 | |

| Various SCLC & NSCLC Lines | SCLC & NSCLC | 15 - 75 |

Table 1: IC50 Values of this compound in Lung Cancer Cell Lines

Studies have shown a synergistic effect when this compound is combined with the chemotherapeutic agent paclitaxel in NSCLC cell lines. This synergy is not observed with other common chemotherapeutics like cisplatin or gemcitabine.

| Cell Line | Combination | Combination Index (CI) | Effect | Reference |

| H1299 | This compound + Paclitaxel | ~0.98 | Synergy | |

| H292 | This compound + Paclitaxel | ~0.96 | Synergy | |

| H1299 | This compound + Cisplatin | ~1.40 | Antagonism | |

| H1299 | This compound + Gemcitabine | ~1.39 | Antagonism | |

| H292 | This compound + Cisplatin | ~1.51 | Antagonism | |

| H292 | This compound + Gemcitabine | ~1.46 | Antagonism |

Table 2: Combination Effects of this compound with Chemotherapeutic Agents

The proposed mechanism for this synergy involves the this compound-mediated transient induction of E2F3, which has been shown to sensitize cells to taxane-based therapies.

Figure 2: Proposed Model for this compound and Paclitaxel Synergy.

In Vivo Studies

While specific quantitative data on tumor growth inhibition in lung cancer xenograft models is limited in publicly available literature, in vivo studies in other cancer types have demonstrated the efficacy of this compound. For instance, in a retinoblastoma mouse model, this compound treatment led to a significant downregulation of E2F4 protein and had a dramatic effect on tumorigenesis. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in lung cancer.

Experimental Protocols